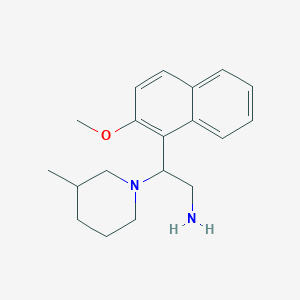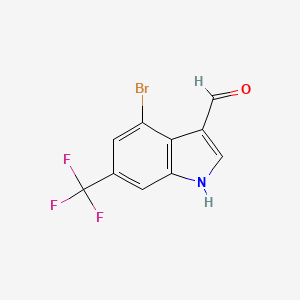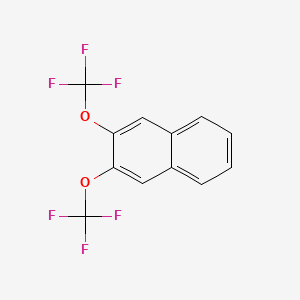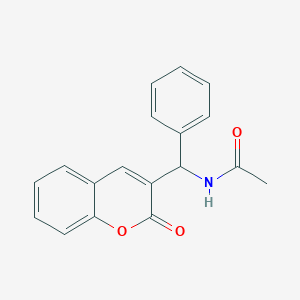![molecular formula C43H62ClNO5 B11836523 tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)
tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle est une molécule organique complexe ayant une structure unique. Ce composé se caractérise par ses multiples centres chiraux et une combinaison de divers groupes fonctionnels, notamment un groupe carbamate, un groupe chlorobenzyl et un système cyclique cyclopenta[a]chrysène hautement substitué.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du système cyclique cyclopenta[a]chrysène, l'introduction du groupe chlorobenzyl et enfin la formation du groupe carbamate. Chaque étape nécessite des conditions de réaction spécifiques, telles que l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour minimiser les coûts et maximiser le rendement. Cela pourrait inclure l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions de réaction et peuvent améliorer l'efficacité de la synthèse. De plus, l'utilisation de principes de chimie verte, tels que l'utilisation de réactifs et de solvants moins dangereux, pourrait être utilisée pour rendre le processus de production plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions : Le composé (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle peut subir différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. La présence de plusieurs groupes fonctionnels permet des réactions sélectives se produisant à différents endroits de la molécule.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de ce composé comprennent des oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation, et des réducteurs tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction. Les réactions de substitution peuvent impliquer l'utilisation de nucléophiles ou d'électrophiles, selon le groupe fonctionnel spécifique ciblé.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut conduire à la formation d'une cétone ou d'un aldéhyde, tandis que la réduction du groupe carbamate pourrait entraîner la formation d'une amine.
Applications de la recherche scientifique
Le composé (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle a des applications potentielles dans divers domaines de la recherche scientifique. En chimie, il peut être utilisé comme composé modèle pour étudier la réactivité des molécules organiques complexes. En biologie et en médecine, il pourrait avoir un potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de ses groupes fonctionnels. De plus, son utilisation potentielle dans l'industrie pourrait inclure des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle n'est pas bien compris, mais il est probable qu'il implique des interactions avec des cibles moléculaires et des voies spécifiques au sein des cellules. La présence de plusieurs groupes fonctionnels suggère qu'il peut interagir avec une variété d'enzymes et de récepteurs, ce qui peut entraîner une gamme d'effets biologiques.
Applications De Recherche Scientifique
The compound tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate has potential applications in various fields of scientific research. In chemistry, it can be used as a model compound to study the reactivity of complex organic molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. Additionally, its potential use in industry could include applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate is not well understood, but it is likely to involve interactions with specific molecular targets and pathways within cells. The presence of multiple functional groups suggests that it may interact with a variety of enzymes and receptors, potentially leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Les composés similaires au (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle comprennent d'autres dérivés de carbamates et des composés ayant des systèmes cycliques similaires. Ces composés peuvent partager certaines propriétés chimiques et une réactivité similaire, mais la combinaison unique de groupes fonctionnels dans le (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoéthyl)carbamate de tert-butyle le rend distinct. Certains composés similaires incluent le (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-3a-yl)carbamate de tert-butyle et d'autres dérivés avec des motifs structuraux similaires.
Propriétés
Formule moléculaire |
C43H62ClNO5 |
|---|---|
Poids moléculaire |
708.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-3a-yl]-2-oxoethyl]-N-[(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C43H62ClNO5/c1-26(2)35-30(46)23-43(34(48)25-45(37(49)50-38(3,4)5)24-27-11-13-28(44)14-12-27)22-21-41(9)29(36(35)43)15-16-32-40(8)19-18-33(47)39(6,7)31(40)17-20-42(32,41)10/h11-14,26,29,31-33,47H,15-25H2,1-10H3/t29-,31+,32-,33+,40+,41-,42-,43+/m1/s1 |
Clé InChI |
BRWOUJDSFUISBV-XEWMXVNVSA-N |
SMILES isomérique |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
SMILES canonique |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)



